molecular formula C14H12N4S B12535319 Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- CAS No. 821783-98-6

Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)-

Cat. No.: B12535319
CAS No.: 821783-98-6
M. Wt: 268.34 g/mol
InChI Key: FZNGQVBOWZHMTR-UHFFFAOYSA-N
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Description

Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, a pyridine ring, and a thienyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinecarboxaldehyde with 2-thiophenemethylamine under specific conditions to form the intermediate, which is then cyclized with pyrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A related compound used as an anti-tuberculosis drug.

    Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.

    Thiophene derivatives: Compounds with similar thienyl groups but different functional groups.

Uniqueness

Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is unique due to its combination of pyrazine, pyridine, and thienyl groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

821783-98-6

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

IUPAC Name

5-pyridin-4-yl-N-(thiophen-2-ylmethyl)pyrazin-2-amine

InChI

InChI=1S/C14H12N4S/c1-2-12(19-7-1)8-17-14-10-16-13(9-18-14)11-3-5-15-6-4-11/h1-7,9-10H,8H2,(H,17,18)

InChI Key

FZNGQVBOWZHMTR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NC=C(N=C2)C3=CC=NC=C3

Origin of Product

United States

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